molecular formula C18H19N5O2 B10998825 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide

Cat. No.: B10998825
M. Wt: 337.4 g/mol
InChI Key: PDJZAWKCLLKXBB-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide is a complex organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide typically involves a multi-step process. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolopyridine core . This is followed by further functionalization to introduce the butanamide and acetamidophenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the triazolopyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide is unique due to its specific structural features and functional groups, which confer distinct biological activities and potential applications. Its combination of the triazolopyridine core with the butanamide and acetamidophenyl groups sets it apart from other similar compounds.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C18H19N5O2/c1-13(24)19-14-6-4-7-15(12-14)20-18(25)10-5-9-17-22-21-16-8-2-3-11-23(16)17/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,19,24)(H,20,25)

InChI Key

PDJZAWKCLLKXBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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